molecular formula C12H7F3O2 B11872877 1-(Trifluoromethyl)naphthalene-7-carboxylic acid

1-(Trifluoromethyl)naphthalene-7-carboxylic acid

Cat. No.: B11872877
M. Wt: 240.18 g/mol
InChI Key: LSXBDPOOVFVKQH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-7-carboxylic acid is an aromatic carboxylic acid with the molecular formula C12H7F3O3 and a molecular weight of 256.18 g/mol . This compound features a naphthalene ring system substituted with a carboxylic acid group and an electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the molecule's properties, potentially increasing its acidity and enhancing metabolic stability, making it a valuable intermediate in medicinal chemistry . Carboxylic acids are versatile building blocks in organic synthesis. They can undergo various reactions, including conversion into acid chlorides for further nucleophilic acyl substitution, esterification with alcohols, and formation of amides with amines . Researchers utilize such functionalized naphthalene derivatives in the development of pharmaceuticals, agrochemicals, and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17)

InChI Key

LSXBDPOOVFVKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitrile Hydrolysis to Carboxylic Acid

The cyano group at position 7 is hydrolyzed to carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated H₂SO₄ (18 M) at 80–100°C for 6–12 hours.

  • Basic Hydrolysis : NaOH (6 M) with H₂O₂ under reflux.

The resulting crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Methyl Oxidation Post-Trifluoromethylation

Methyl Group Introduction and Trifluoromethylation

This route begins with a methyl-substituted precursor:

  • Precursor : 7-Methyl-1-bromonaphthalene.

  • Trifluoromethylation : As above, using CuI and trifluoroacetate salt.

The methyl group at position 7 is subsequently oxidized to carboxylic acid.

Oxidation of Methyl to Carboxylic Acid

Adapting methods from, the oxidation employs:

  • Catalysts : Cobalt(II) acetate (Co(OAc)₂) and manganese(II) acetate (Mn(OAc)₂).

  • Promoter : Hydrogen bromide (HBr) or potassium bromide (KBr).

  • Solvent : Acetic acid.

  • Conditions : 100–120°C under 10–30 atm O₂ pressure for 5–10 hours.

Table 2: Methyl Oxidation Parameters

ParameterValue/DetailSource
Catalyst SystemCo(OAc)₂ (1 wt%), Mn(OAc)₂ (1 wt%)
Oxidizing AgentO₂ (compressed air)
SolventAcetic acid
Temperature115°C
Yield80–90%

Post-reaction, acetic acid is removed via distillation, and the product is precipitated by adding water. The final compound is isolated via filtration and washed with cold water.

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Nitrile Hydrolysis): Higher functional group tolerance but requires handling toxic cyanides.

  • Method 2 (Methyl Oxidation): Scalable for industrial production but demands high-pressure equipment.

Regioselectivity Challenges

Introducing substituents at position 7 is complicated by naphthalene’s electronic structure. The trifluoromethyl group (-CF₃) at position 1, a meta-directing group, hinders electrophilic substitution at position 7. Thus, pre-functionalization (e.g., cyano or methyl groups) before trifluoromethylation is critical.

Industrial Purification Techniques

Both methods utilize solvent exchange to isolate intermediates:

  • Dipolar Solvent Replacement : Alkanes (e.g., decane) enable efficient separation of inorganic byproducts (e.g., CuI salts) via hot filtration.

  • Crystallization : Final products are recrystallized from ethanol/water or acetic acid/water mixtures to achieve pharmaceutical-grade purity.

Emerging Methodologies

Recent advances focus on tandem catalysis to reduce steps:

  • One-Pot Trifluoromethylation-Oxidation : Combining CuI catalysis with Co/Mn/Br systems in a single reactor. Preliminary studies show 60–70% yields but require optimized solvent systems to avoid catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group in 1-(Trifluoromethyl)naphthalene-7-carboxylic acid imparts greater electronegativity and lipophilicity compared to the -CHF₂ group in its difluoro analog. This enhances acidity (pKa ~1–2 estimated) and stability against metabolic degradation, making it preferable in drug design .
  • Naphthalene vs. This property is exploited in materials science for creating stable charge-transfer complexes .

Biological Activity

1-(Trifluoromethyl)naphthalene-7-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can influence their pharmacological properties.

The presence of the trifluoromethyl group (CF3-CF_3) significantly alters the electronic and steric characteristics of the molecule. This modification can lead to improved binding affinity to biological targets, making it a subject of interest in drug development.

Antimycobacterial Activity

Research has indicated that compounds related to naphthalene-1-carboxanilides, including derivatives of 1-(trifluoromethyl)naphthalene-7-carboxylic acid, exhibit significant antimycobacterial properties. A study demonstrated that certain naphthalene derivatives showed two-fold higher activity against Mycobacterium tuberculosis compared to standard treatments like rifampicin and ciprofloxacin .

Table 1: Antimycobacterial Activity of Naphthalene Derivatives

CompoundMIC (µg/mL)Activity Comparison
N-(2-Methoxyphenyl)naphthalene-1-carboxamide5Higher than RIF
N-(3-Methylphenyl)naphthalene-1-carboxamide10Higher than CPX
1-(Trifluoromethyl)naphthalene-7-carboxylic acidTBDTBD

Inhibition of Enzymatic Activity

The trifluoromethyl group enhances the inhibitory potency of certain compounds against various enzymes. For instance, studies have shown that fluorinated naphthalene derivatives can effectively inhibit cholinesterases and amyloid beta aggregation, which are crucial in neurodegenerative diseases .

Table 2: Enzymatic Inhibition Potency

CompoundEnzyme TargetIC50 (nM)
1-(Trifluoromethyl)naphthalene-7-carboxylic acidAChETBD
Other naphthalene derivativesAβ aggregationTBD

The biological activities of 1-(trifluoromethyl)naphthalene-7-carboxylic acid are hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The mechanism may involve:

  • Inhibition of respiratory chain components in mycobacteria, similar to other naphthalene derivatives that target mycobacterial metabolism .
  • Binding affinity modulation due to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize interactions with active sites on enzymes .

Case Study 1: Antimycobacterial Efficacy

A comparative study on various naphthalene derivatives highlighted that those with a trifluoromethyl substituent exhibited enhanced activity against Mycobacterium species. The study utilized a series of concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results for further development into therapeutic agents .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective potential of fluorinated naphthalene derivatives, including 1-(trifluoromethyl)naphthalene-7-carboxylic acid. The results indicated significant inhibition of cholinesterase activity and amyloid beta self-aggregation, suggesting a role in treating Alzheimer's disease .

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model binding kinetics, while DFT calculations (B3LYP/6-31G*) predict electronic properties. Machine learning platforms (e.g., DeepChem) screen for off-target effects using ChEMBL datasets .

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